Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate
Description
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a heterocyclic ester featuring a pyridine ring substituted with a methyl group at position 2, an amino group at position 2 of the propanoate backbone, and a hydroxyl group at position 3. This compound is synthesized via condensation reactions involving pyridine derivatives and β-keto esters under reflux conditions with acetic acid and ammonium acetate, as demonstrated in analogous syntheses of related pyridinyl esters .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-5-4-6-13-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
OSBPUTYCWBFWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=C(N=CC=C1)C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is catalyzed by trifluoromethanesulfonic acid and carried out in anhydrous ethanol at temperatures between 120-160°C for 16-20 hours . The resulting product is then purified through a series of washing and recrystallization steps to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials are relatively inexpensive and the synthesis process is straightforward, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate (CAS 78052-51-4)
Key Differences :
- Pyridine Substituent Position : The pyridine ring is substituted at position 4 (pyridin-4-yl) instead of position 3, and it lacks the 2-methyl group .
- Electronic Effects : The pyridin-4-yl group may alter electron distribution, affecting dipole moments and hydrogen-bonding capabilities compared to the 2-methylpyridin-3-yl group.
Applications : This analog is used in pharmaceutical research, particularly in studies of enzyme inhibitors or receptor ligands where subtle electronic differences impact binding affinity .
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10)
Key Differences :
- Functional Groups: Incorporates a cyano group and a pyrimidinyl substituent, enhancing electrophilicity and enabling nucleophilic addition reactions, which are absent in the target compound .
- Reactivity: The cyano group increases susceptibility to hydrolysis or reduction, limiting stability under acidic conditions.
Ethyl 2-methyl propanoate (Flavor Compound)
Key Differences :
- Simplified Structure: Lacks amino, hydroxyl, and pyridinyl groups, resulting in a non-polar ester primarily used in flavoring agents .
- Physicochemical Properties : Higher volatility and lower boiling point due to reduced molecular weight and polarity.
- Applications : Dominantly employed in food industries for fruity aromas, contrasting with the pharmaceutical focus of the target compound .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis mirrors methods used for bromobenzofuran-pyridine hybrids (e.g., compound 12 in ), highlighting adaptability in introducing diverse substituents .
- Biological Relevance : The 2-methylpyridin-3-yl group may enhance metabolic stability compared to pyridin-4-yl analogs, as methyl groups often slow oxidative degradation .
- Crystallography : Structural analysis of such compounds relies on tools like SHELX (), which aids in determining hydrogen-bonding networks critical for understanding solubility and reactivity .
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(2-methylpyridin-3-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Molecular Formula : C11H16N2O3
Molecular Weight : 224.26 g/mol
IUPAC Name : this compound
Canonical SMILES : CCOC(=O)C(C(C1=C(C=CC=N1)C)O)N
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpyridine derivatives with ethyl glycinate hydrochloride under basic conditions. Common methods include:
- Reflux in Ethanol : Utilizing sodium hydroxide as a base.
- Purification : Achieved through recrystallization or column chromatography to obtain pure compounds.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : In vitro tests showed that this compound exhibited significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than standard treatments like bleomycin .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate access. The hydroxyl and amino groups facilitate hydrogen bonding with amino acid residues in enzymes.
- Cell Signaling Modulation : It is suggested that the pyridine ring may engage in π-π interactions with aromatic residues, enhancing the stability of enzyme-inhibitor complexes.
Case Studies and Experimental Data
Applications in Medicine
This compound is being explored for various therapeutic applications:
- Cancer Therapy : Its potential to inhibit tumor growth makes it a candidate for further development in oncology.
- Neurodegenerative Diseases : Investigations into its effects on cholinesterase inhibition suggest possible applications in treating Alzheimer's disease by enhancing cholinergic signaling .
- Antimicrobial Properties : Ongoing research is assessing its efficacy against bacterial strains, indicating broad-spectrum antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
